N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide
Description
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide is a complex organic compound that features a combination of imidazole, pyrimidine, and naphthalene sulfonamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c30-32(31,21-10-5-17-3-1-2-4-18(17)13-21)28-20-8-6-19(7-9-20)27-22-14-23(26-15-25-22)29-12-11-24-16-29/h1-16,28H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBNGDATCJQXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, followed by cyclization.
Synthesis of the pyrimidine ring: This involves the condensation of appropriate aldehydes with urea or thiourea.
Coupling reactions: The imidazole and pyrimidine rings are then coupled with aniline derivatives under specific conditions to form the desired intermediate.
Sulfonation: The final step involves the sulfonation of the naphthalene ring using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pyrimidine ring undergoes nucleophilic substitution at position 4 when activated by electron-withdrawing groups. For example:
Reaction : Substitution of chlorine with benzimidazole derivatives
Conditions : NaH (base), DMF solvent, 80°C, 12 hours
Yield : 77%
Mechanism : Base deprotonates the benzimidazole NH group, generating a nucleophile that attacks the electrophilic pyrimidine carbon.
| Reagent | Position Modified | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chloro-2-(methylthio)pyrimidine | Pyrimidine C4 | 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole | 77% |
Oxidation Reactions
The methylthio (-SMe) group on pyrimidine is oxidized to methylsulfonyl (-SO₂Me) under controlled conditions:
Reagent : Oxone® (KHSO₅) in methanol
Conditions : 25°C, 48 hours
Yield : 81%
Application : Enhances electrophilicity for downstream coupling reactions .
Coupling Reactions
The sulfonamide group participates in palladium-catalyzed cross-coupling reactions:
Example : Suzuki-Miyaura coupling with aryl boronic acids
Catalyst : Pd(PPh₃)₄
Base : Na₂CO₃
Solvent : DME/H₂O (3:1)
Yield : 70–85% (for analogous naphthalene sulfonamides)
| Substrate | Coupling Partner | Product Application | Source |
|---|---|---|---|
| 2-Iodo-1-methoxy-4-nitronaphthalene | Aryl boronic acids | Anticancer hybrid molecules |
Hydrolysis and Stability
The sulfonamide linkage demonstrates pH-dependent stability:
-
Acidic Hydrolysis : Cleavage at pH < 3 via protonation of the sulfonamide nitrogen.
-
Basic Hydrolysis : Degradation at pH > 10 due to hydroxide ion attack on the sulfur center.
Experimental Data :
-
Half-life at pH 2: 4.2 hours
-
Half-life at pH 12: 1.8 hours
Reductive Amination
The nitro group (if present in precursors) is reduced to an amine, enabling further functionalization:
Reagents : Fe/HCl or H₂/Pd-C
Conditions :
Biological Activity-Driven Modifications
The compound’s imidazole and pyrimidine rings undergo targeted modifications to enhance bioactivity:
Example : Introduction of ethylamine/propylamine bridges to link sulfonamides with kinase-inhibiting moieties .
Key Derivatives :
Scientific Research Applications
Chemical Structure and Synthesis
The compound comprises a naphthalene sulfonamide moiety linked to a pyrimidine ring via an imidazole group. The synthesis typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and the assembly of the imidazole-pyrimidine structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly as an inhibitor of the V600EBRAF mutant kinase, which is implicated in various cancers, including melanoma. For instance, a series of sulfonamide derivatives were synthesized and tested for their inhibitory effects on V600EBRAF, with some compounds exhibiting IC50 values as low as 0.49 µM, indicating strong activity against this target .
In Vitro Studies
In vitro studies conducted on various cancer cell lines have demonstrated that compounds related to N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide can significantly inhibit cell growth. For example, one study reported that certain derivatives led to a substantial reduction in cell viability across multiple cancer types, suggesting broad-spectrum anticancer activity .
In Vivo Studies
Further research is required to validate these findings in vivo; however, preliminary studies indicate promising results in animal models bearing tumors driven by V600EBRAF mutations. These studies will be crucial for understanding the therapeutic potential of this compound in clinical settings.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to the imidazole or pyrimidine rings can significantly influence biological activity and selectivity towards cancer cells versus normal cells .
| Modification | Effect on Activity | Comments |
|---|---|---|
| Imidazole Substituent | Increases potency | Enhances binding affinity to V600EBRAF |
| Pyrimidine Linker Variation | Alters selectivity | Different linkers may affect cellular uptake |
Mechanism of Action
The mechanism of action of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of DNA synthesis or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
N-(1H-imidazol-1-yl)pyrimidine derivatives: These compounds share the imidazole and pyrimidine moieties.
Naphthalene sulfonamide derivatives: These compounds share the naphthalene sulfonamide structure.
Uniqueness
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Biological Activity
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a combination of heterocyclic rings, specifically imidazole and pyrimidine, linked to a naphthalene sulfonamide moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the imidazole ring through reaction with glyoxal and ammonia.
- Synthesis of the pyrimidine ring via condensation reactions involving appropriate aldehydes with urea.
- Coupling reactions to link the imidazole and pyrimidine rings with aniline derivatives.
- Final sulfonation of the naphthalene ring using sulfonyl chloride in the presence of a base .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This compound is studied for its potential as an enzyme inhibitor, which may lead to various therapeutic effects, including:
- Inhibition of fatty acid binding protein 4 (FABP4) : This protein is involved in metabolic and inflammatory processes, making it a target for conditions like diabetes and atherosclerosis .
- Anticancer properties : Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines, suggesting potential applications in cancer therapy .
Anticancer Activity
This compound has been evaluated for its anticancer effects. For instance, studies have shown that related compounds can inhibit V600EBRAF, a mutant form of the BRAF kinase involved in melanoma progression. The IC50 values of these compounds indicate their potency against cancer cell lines:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 12e | 0.49 | V600EBRAF |
| 12i | 0.75 | V600EBRAF |
| 12l | 0.80 | V600EBRAF |
These findings suggest that modifications to the sulfonamide moiety can enhance inhibitory activity against cancer targets .
Antimicrobial Activity
The compound's structural features also indicate potential antimicrobial properties. Similar derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity was evaluated using standard diffusion methods, showing promising results compared to established antibiotics .
Study on FABP4 Inhibition
A study identified naphthalene-1-sulfonamide derivatives as selective FABP4 inhibitors. Compounds derived from this class exhibited binding affinities comparable to existing inhibitors, indicating their potential use in treating metabolic diseases .
Anticancer Screening
In a comprehensive screening against multiple cancer cell lines, several derivatives demonstrated significant growth inhibition. Notably, compound 12e showed an increase in S-phase cell cycle progression, indicating its role as a kinase inhibitor that prevents DNA division in sensitive cell lines .
Q & A
Basic: What are the key synthetic pathways for preparing N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrimidine and naphthalene sulfonamide moieties. Key steps include:
- Sulfonamide Coupling: Reacting naphthalene-2-sulfonyl chloride with 4-aminophenyl derivatives under basic conditions (e.g., NaHCO₃) to form the sulfonamide core .
- Imidazole-Pyrimidine Assembly: Introducing the imidazole group via nucleophilic substitution at the pyrimidine C6 position using 1H-imidazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under reflux .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure high purity (>95%) .
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the integration of aromatic protons (δ 7.0–8.5 ppm) and sulfonamide/imine groups (δ 2.5–4.0 ppm) .
- Mass Spectrometry (HRMS): Exact mass determination (e.g., ESI-TOF) verifies molecular ion peaks matching the theoretical mass .
- X-ray Crystallography: Single-crystal diffraction resolves bond angles and dihedral angles (e.g., pyrimidine-imidazole torsion <10°) .
Basic: What preliminary biological assays are used to evaluate this compound’s activity?
Methodological Answer:
Initial screening includes:
- Enzyme Inhibition Assays: Testing against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits to measure IC₅₀ values .
- Cell Viability Assays: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Affinity Studies: Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., BSA as a control) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
Optimization strategies involve:
- Solvent Screening: Testing polar aprotic solvents (DMF, DMSO) for coupling efficiency .
- Catalyst Screening: Comparing Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for imidazole substitution kinetics .
- In-line Analytics: Using HPLC-MS to monitor reaction progress and identify byproducts (e.g., desulfonated intermediates) .
Advanced: What crystallographic techniques elucidate this compound’s 3D conformation?
Methodological Answer:
Advanced methods include:
- Single-Crystal X-ray Diffraction: Data collected at 100 K using synchrotron radiation (λ = 0.71073 Å) and refined via SHELXL .
- Twinning Analysis: Addressing non-merohedral twinning (e.g., using CCP4’s CrystTwins tool) to resolve ambiguous electron density .
- π-π Stacking Quantification: Measuring centroid distances (3.5–3.6 Å) and dihedral angles between aromatic rings .
Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
Methodological Answer:
SAR workflows involve:
- Functional Group Variation: Systematically modifying sulfonamide substituents (e.g., –CF₃ vs. –OCH₃) to assess steric/electronic effects .
- Pharmacophore Modeling: Using Schrödinger’s Phase to identify critical interaction sites (e.g., imidazole N3 as a hydrogen bond acceptor) .
- In Silico Screening: Docking derivatives into target protein active sites (e.g., PDB: 1M17) to predict binding affinities .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions are resolved via:
- Dose-Response Replication: Re-testing IC₅₀ values under standardized conditions (e.g., 72-hour incubation, 10% FBS) .
- Assay Cross-Validation: Comparing results from orthogonal methods (e.g., SPR vs. ITC for binding constants) .
- Meta-Analysis: Aggregating data from public repositories (ChEMBL, PubChem) to identify outliers .
Advanced: What advanced spectroscopic methods characterize dynamic interactions in solution?
Methodological Answer:
- NOESY NMR: Detects through-space interactions between the naphthalene ring and imidazole protons in DMSO-d₆ .
- Stopped-Flow Kinetics: Measures rapid binding events (e.g., ligand-protein association rates) using a Hi-Tech KinetAsy spectrometer .
- Variable-Temperature NMR: Probes conformational flexibility by tracking chemical shift changes (Δδ > 0.5 ppm) from 25°C to 60°C .
Advanced: How are reaction mechanisms for sulfonamide functionalization investigated?
Methodological Answer:
Mechanistic studies employ:
- Isotopic Labeling: Using ¹⁸O-water to track oxygen incorporation during sulfonamide hydrolysis .
- DFT Calculations: Gaussian 16 simulations of transition states (e.g., B3LYP/6-31G**) to predict regioselectivity .
- Kinetic Isotope Effects (KIE): Comparing reaction rates with deuterated vs. protiated substrates to identify rate-limiting steps .
Advanced: What computational tools model this compound’s pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
